molecular formula C14H21N3O2 B572844 tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1211517-79-1

tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B572844
CAS No.: 1211517-79-1
M. Wt: 263.341
InChI Key: LILIQFNXYMJNJN-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a tert-butyl ester group, an amino group, and a methyl group attached to a dihydronaphthyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: Starting from a suitable precursor such as 2,6-dichloropyridine, the naphthyridine core can be constructed through a series of nucleophilic substitution reactions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an appropriate amine reacts with an aldehyde or ketone intermediate.

    Esterification: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the naphthyridine core can yield fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated naphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or DNA intercalation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the methyl group at the 8-position.

    tert-Butyl 3-amino-8-methyl-1,6-naphthyridine-6(5H)-carboxylate: Does not have the dihydro structure.

    tert-Butyl 3-amino-8-methyl-7,8-dihydroquinoline-6(5H)-carboxylate: Contains a quinoline core instead of a naphthyridine core.

Uniqueness

The presence of the tert-butyl ester, amino group, and methyl group in tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate provides a unique combination of steric and electronic properties. This uniqueness can lead to distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-amino-8-methyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-9-7-17(13(18)19-14(2,3)4)8-10-5-11(15)6-16-12(9)10/h5-6,9H,7-8,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILIQFNXYMJNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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